molecular formula C15H16FN3O2 B2636891 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide CAS No. 920156-96-3

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide

Katalognummer B2636891
CAS-Nummer: 920156-96-3
Molekulargewicht: 289.31
InChI-Schlüssel: PISRNYHOXDYRBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide inhibits N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide by N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been shown to have various effects, including the activation of Wnt signaling pathway, the inhibition of tau protein hyperphosphorylation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide have been extensively studied in various in vitro and in vivo models. It has been reported that N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide can activate the Wnt signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been shown to inhibit tau protein hyperphosphorylation, which is a hallmark of Alzheimer's disease. Moreover, N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been shown to induce apoptosis in cancer cells, which suggests its potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide, which allows researchers to study the role of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide in various cellular processes. In addition, N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide is its poor solubility in water, which requires the use of organic solvents for its preparation.

Zukünftige Richtungen

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several potential future directions in scientific research. One direction is the development of more potent and selective N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide inhibitors based on the structure of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide. Another direction is the study of the role of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide in various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Moreover, the development of drug delivery systems for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide could improve its solubility and bioavailability, which would enhance its therapeutic potential.

Synthesemethoden

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide involves the reaction of 4-fluorophenylhydrazine with 6-bromo-3-pyridazinecarboxylic acid, followed by the reaction of the resulting product with 3-chloropropan-1-ol. The final product is obtained by purification through column chromatography. This synthesis method has been reported in the literature and has been used by many researchers to obtain N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide for their experiments.

Wissenschaftliche Forschungsanwendungen

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been reported that N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide can inhibit glycogen synthase kinase-3 (N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been shown to have therapeutic effects in various diseases.

Eigenschaften

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-2-14(20)17-9-10-21-15-8-7-13(18-19-15)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISRNYHOXDYRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.